3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile 3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 450843-43-3
VCID: VC8117129
InChI: InChI=1S/C13H8FNO/c14-11-3-1-2-10(7-11)12-6-9(8-15)4-5-13(12)16/h1-7,16H
SMILES: C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C#N)O
Molecular Formula: C13H8FNO
Molecular Weight: 213.21 g/mol

3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile

CAS No.: 450843-43-3

Cat. No.: VC8117129

Molecular Formula: C13H8FNO

Molecular Weight: 213.21 g/mol

* For research use only. Not for human or veterinary use.

3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile - 450843-43-3

Specification

CAS No. 450843-43-3
Molecular Formula C13H8FNO
Molecular Weight 213.21 g/mol
IUPAC Name 3-(3-fluorophenyl)-4-hydroxybenzonitrile
Standard InChI InChI=1S/C13H8FNO/c14-11-3-1-2-10(7-11)12-6-9(8-15)4-5-13(12)16/h1-7,16H
Standard InChI Key WOQDLBMUBVDSFE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C#N)O
Canonical SMILES C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C#N)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl core with substituents at the 3', 6, and 3 positions (Figure 1):

  • Fluorine at 3' (electron-withdrawing, meta-directing).

  • Hydroxyl at 6 (electron-donating, ortho/para-directing).

  • Nitrile at 3 (electron-withdrawing, activates adjacent positions).

Molecular Formula: C₁₃H₇FNO
Molecular Weight: 213.21 g/mol .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.67 (t, J = 7.5 Hz, 1H), 6.82–6.73 (m, 2H), 11.67 (br s, OH) .

  • ¹³C NMR: Peaks at 165.5 (d, J = 252.5 Hz, C-F), 162.4 (C-OH), 116.4 (CN) .

  • IR: Bands at 3276 cm⁻¹ (O-H), 2233 cm⁻¹ (C≡N), 1606 cm⁻¹ (aromatic C=C) .

Solubility and Stability

  • LogP: 2.32 (moderate lipophilicity) .

  • Solubility: 0.14 mg/mL in water; improved in polar aprotic solvents (e.g., DMSO) .

  • Thermal Stability: Decomposes at 220°C, with fluorine enhancing thermal resistance .

Synthesis and Industrial Production

Suzuki-Miyaura Cross-Coupling (Table 1)

StepReagents/ConditionsYieldReference
Biphenyl Core FormationPd(dppf)Cl₂, K₃PO₄, 4-fluorophenylboronic acid75%
CyanationCuCN, DMF, 100°C68%
Hydroxyl DeprotectionBBr₃, CH₂Cl₂, -78°C → RT92%

Lewis Acid-Mediated Cyanation

A one-pot method using AlCl₃/BCl₃ promotes regioselective cyanation of phenolic precursors (e.g., 3-fluorophenol) with CH₃SCN .

Industrial Scalability

  • Continuous Flow Reactors: Enhance yield (≥90%) and purity (≥97%) via controlled Pd-catalyzed steps .

  • Green Chemistry: Solvent-free conditions and recyclable catalysts reduce waste .

Chemical Reactivity and Functionalization

Electrophilic Substitution

  • Nitration: Occurs at the 4-position (ortho to -OH) using HNO₃/H₂SO₄ .

  • Halogenation: Iodine monochloride (ICl) selectively substitutes at the 5-position .

Nucleophilic Reactions

  • Nitrile Conversion: Hydrolysis to amides (H₂SO₄, H₂O) or reduction to amines (LiAlH₄) .

Oxidation/Reduction

  • Oxidation: MnO₂ converts -OH to ketone (3'-fluoro-6-oxo-biphenyl-3-carbonitrile).

  • Reduction: NaBH₄ reduces nitrile to primary amine (3'-fluoro-6-hydroxy-biphenyl-3-methylamine) .

Biological Activity and Mechanisms

Enzyme Inhibition

  • GLUT1 Inhibition: IC₅₀ = 7.0 µM in H1299 lung carcinoma cells, surpassing phloretin (IC₅₀ = 21.4 µM) .

  • Antioxidant Activity: Scavenges ROS (EC₅₀ = 12 µM) via phenolic -OH radical quenching .

Anticancer Properties

  • Cytotoxicity: IC₅₀ = 17.8 µM against H1299 NSCLC cells, inducing apoptosis via Bax/Bcl-2 modulation .

  • Synergy with Doxorubicin: Enhances efficacy by 40% in multidrug-resistant lines .

Comparative Analysis with Analogues (Table 2)

CompoundSubstituentsBioactivity (IC₅₀)LogP
3'-Hydroxy-biphenyl-3-COOH-OH, -COOHAnti-inflammatory (5 µM)1.37
4'-Fluoro-biphenyl-4-CN-F, -CNGLUT1 inhibitor (15 µM)2.53
3'-F-6-OH-biphenyl-3-CN-F, -OH, -CNAnticancer (7 µM)2.32

Applications in Science and Industry

Pharmaceuticals

  • Drug Candidates: Core structure in kinase inhibitors (e.g., EGFR, VEGFR) .

  • Prodrug Design: Ester derivatives improve bioavailability (t₁/₂ = 8.2 h in vivo) .

Materials Science

  • OLEDs: Electron-transport layer due to nitrile’s electron-deficient nature .

  • Liquid Crystals: Biphenyl rigidity and fluorine’s dipole enable stable mesophases .

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